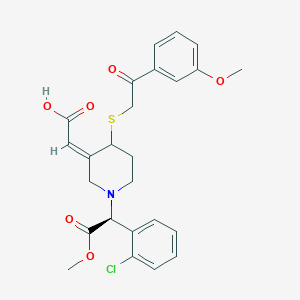![molecular formula C25H23FN4O3S B11930660 1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile is a complex organic compound with a molecular formula of C25H23FN4O3S. This compound is notable for its intricate structure, which includes a quinoline core, a piperazine ring, and a cyclopropane moiety. It has been used primarily in research settings to study protein interactions, antibody behavior, and cell biology .
Vorbereitungsmethoden
The synthesis of 1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Cyclopropane Formation: The cyclopropane moiety is typically formed through cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.
Final Coupling and Functionalization:
Analyse Chemischer Reaktionen
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the methylsulfonyl group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various fused ring systems.
Wissenschaftliche Forschungsanwendungen
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is employed in studies of protein interactions and cell signaling pathways.
Medicine: Research has explored its potential as an inhibitor of ion channels, particularly sodium channels, which could have implications for neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile involves its interaction with ion channels, particularly sodium channels. The compound binds to the extracellular loop of the receptor, inhibiting ion flow and affecting cellular signaling pathways. This inhibition can modulate various physiological processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure and different pharmacological properties.
Quinidine: An antiarrhythmic agent, quinidine shares the quinoline core but lacks the piperazine and cyclopropane moieties.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a similar fluoroquinoline structure but different functional groups and applications.
The uniqueness of this compound lies in its combination of the quinoline core, piperazine ring, and cyclopropane moiety, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C25H23FN4O3S |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[4-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H23FN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |
InChI-Schlüssel |
WIXZFNIBMHEUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


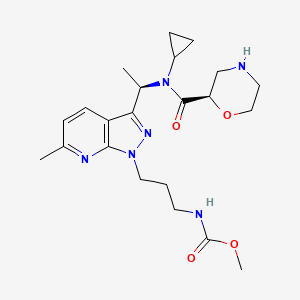
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
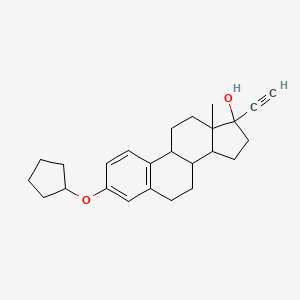
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
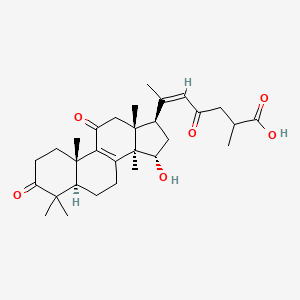

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
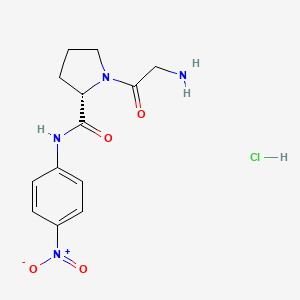


![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
